molecular formula C9H13N2O4+ B118546 (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol CAS No. 2964-48-9

(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

Cat. No. B118546
CAS RN: 2964-48-9
M. Wt: 212.2 g/mol
InChI Key: OCYJXSUPZMNXEN-IUCAKERBSA-N
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Description

“(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol” is a chemical compound with the molecular formula C9H13N2O4 . It is also known as L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol .


Molecular Structure Analysis

The molecular structure of this compound includes a nitrophenyl group (O2NC6H4), an amino group (NH2), and two hydroxyl groups (OH) attached to a three-carbon backbone .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 212.21 . The compound exhibits optical activity, with a specific rotation [α]23/D of +31° when measured in 6 M HCl .

Scientific Research Applications

Antimicrobial Activity of Urea Derivatives

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : A series of urea derivatives were synthesized from (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol and their antimicrobial activity was studied .
  • Methods of Application : The urea derivatives were synthesized in absolute benzene at room temperature by interaction of compound I with the corresponding isocyanate .
  • Results : The compounds synthesized showed the greatest levels of activity against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus . Of the eight ureas synthesized, only one compound had weak antimicrobial activity in relation to B. cereus and Candida spp .

Electroreduction Derivatives

  • Scientific Field : Electrochemistry
  • Application Summary : The electroreduction of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol derivatives was studied .
  • Methods of Application : The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results : The specific results or outcomes obtained for this application were not detailed in the source .

Synthesis of New Urea Derivatives

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : A series of new urea derivatives were synthesized from (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol and their antimicrobial activities were studied .
  • Methods of Application : The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results : Of the eight ureas synthesized, only one compound had weak antimicrobial activity in relation to B. cereus and Candida spp .

Interaction with Symmetrical Ketones

  • Scientific Field : Organic Chemistry
  • Application Summary : The interaction of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol with a series of symmetrical ketones has been studied .
  • Methods of Application : The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results : As a result of the interaction, isomeric oxazolidines are formed in a ratio of 85:15. These oxazolidines were shown to decompose readily under the action of hydrazine .

Synthesis of Antidiabetic, Psychotropic, and Cytotoxic Medicinal Agents

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : A series of new urea derivatives were synthesized from (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol and their antimicrobial activities were studied. The search for urea derivatives as antidiabetic, psychotropic, and cytotoxic medicinal agents continues .
  • Methods of Application : The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results : Of the eight ureas synthesized here, only one compound had weak antimicrobial activity in relation to B. cereus and Candida spp .

Treatment of Coccidiosis in Domestic Birds

  • Scientific Field : Veterinary Medicine
  • Application Summary : Urea compounds and thioureas were obtained for the treatment of coccidiosis in domestic birds .
  • Methods of Application : The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results : The specific results or outcomes obtained for this application were not detailed in the source .

Safety And Hazards

This compound may cause skin and eye irritation . Safety measures should include washing skin after handling, wearing protective gloves and eyewear, and seeking medical attention if irritation persists .

properties

IUPAC Name

(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYJXSUPZMNXEN-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@H](CO)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862386, DTXSID801234042
Record name (+/-)-Threomine
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Record name (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

CAS RN

3689-55-2, 2964-48-9
Record name rel-(1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2964-48-9
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Record name (+/-)-Threomine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S(R*,R*)]-2-amino-1-(p-nitrophenyl)propane-1,3-diol
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Record name (R*,R*)-(±)-2-amino-1-(p-nitrophenyl)propane-1,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

Citations

For This Compound
77
Citations
Y Shao-rong, H Xian-ming, L Jun, S Jia-you… - … University Journal of …, 2000 - Springer
(2S, 3R)-2-acetooxymethanyl-3-(P-nitrophenyl)-N-tosylaziridine 5 was synthesized from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1, 3-propanediol 1 in four steps with a 24.8% overall yield. …
Number of citations: 4 link.springer.com
Z Shan, B Wan, G Wang - Helvetica chimica acta, 2002 - Wiley Online Library
A convenient procedure for highly efficient chemoselective cyclization of threo‐(1S,2S)‐2‐amino‐1‐(4‐nitrophenyl)propane‐1,3‐diol with some ketones was described. The structures …
Number of citations: 14 onlinelibrary.wiley.com
М Мадесклер, П Кудер, ВП Зайцев… - Chemistry of …, 2023 - osi131.osi.lv
We have synthesized a series of (1R, 2R, 4S, 5S, 8S)-2, 8-diaryl-4-(4-nitrophenyl)-1-aza-3, 7-dioxabicyclo [3.3. 0] octanes as a result of reaction of (1S, 2S)-2-amino-1-(4-nitrophenyl)-1, …
Number of citations: 3 osi131.osi.lv
H Tang, P Gao, G Zhao, Z Zhou, L He, C Tang - Catalysis Communications, 2007 - Elsevier
(1R,2R)-(−)-2-Dimethylamino-1-(4-nitrophenyl)-1,3-propanediol (2) was prepared starting from the readily available precursor of antibiotics chloramphenicol. The combination of …
Number of citations: 20 www.sciencedirect.com
M Madesclaire, P Coudert, VP Zaitsev… - Chemistry of Heterocyclic …, 2004 - Springer
The interaction of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with a series of symmetrical ketones has been studied. As a result isomeric oxazolidines are formed in a ratio of 85:…
Number of citations: 4 link.springer.com
Z Shan, G Lu - The Journal of Organic Chemistry, 2004 - ACS Publications
Oxidation of polyfunctional threo-(1S,2S)-2-amino-1,3-propanediol derivatives with a 717 anion-exchange resin-supported bromine has been investigated. The result showed that …
Number of citations: 5 pubs.acs.org
M Madesclaire, P Coudert, V Gaumet… - Chemistry of …, 2006 - Springer
We have synthesized a series of (1R,2R,4S,5S,8S)-2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes as a result of reaction of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-…
Number of citations: 8 link.springer.com
T Shiraiwa, R Saijoh, M Suzuki, K Yoshida… - Chemical and …, 2003 - jstage.jst.go.jp
To obtain optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (1),(2RS, 3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid [(2RS, 3SR)-2] was first optically …
Number of citations: 17 www.jstage.jst.go.jp
M Madesclaire, P Coudert, AV Lyamin… - Pharmaceutical …, 2015 - Springer
A series of new urea derivatives were synthesized from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol and their antimicrobial activities were studied. Of the eight ureas synthesized …
Number of citations: 7 link.springer.com
V Gaumet, V Weber, VP Zaitsev… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C9H11N2O5+·Cl−·H2O, was synthesized from (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in four steps. As demonstrated by this work, no racemization …
Number of citations: 1 scripts.iucr.org

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